molecular formula C17H30BrN5S B13766631 Hydrazinecarbothioamide, dihydrobromide CAS No. 70618-70-1

Hydrazinecarbothioamide, dihydrobromide

Cat. No.: B13766631
CAS No.: 70618-70-1
M. Wt: 416.4 g/mol
InChI Key: GCQUORUMMZFMFS-QMGGKDRNSA-N
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Description

Hydrazinecarbothioamide, dihydrobromide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide moiety and two bromide ions. It has garnered significant interest due to its potential therapeutic properties and its role as a building block in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazinecarbothioamide, dihydrobromide can be synthesized through the reaction of hydrazinecarbothioamide with hydrobromic acid. The reaction typically involves the addition of hydrobromic acid to a solution of hydrazinecarbothioamide under controlled temperature and pH conditions. The resulting product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions: Hydrazinecarbothioamide, dihydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Comparison with Similar Compounds

Hydrazinecarbothioamide, dihydrobromide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in synthetic chemistry and its potential therapeutic applications set it apart from other related compounds .

Properties

CAS No.

70618-70-1

Molecular Formula

C17H30BrN5S

Molecular Weight

416.4 g/mol

IUPAC Name

1-[5-(diethylamino)pentan-2-yl]-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea;hydrobromide

InChI

InChI=1S/C17H29N5S.BrH/c1-5-22(6-2)13-9-10-14(3)19-17(23)21-20-15(4)16-11-7-8-12-18-16;/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3,(H2,19,21,23);1H/b20-15+;

InChI Key

GCQUORUMMZFMFS-QMGGKDRNSA-N

Isomeric SMILES

CCN(CC)CCCC(C)NC(=S)N/N=C(\C)/C1=CC=CC=N1.Br

Canonical SMILES

CCN(CC)CCCC(C)NC(=S)NN=C(C)C1=CC=CC=N1.Br

Origin of Product

United States

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